N-Methyl-N'-(hydroxy-PEG2)-Cy5

Fluorescence Spectroscopy Fluorescence Quantum Yield Dye Chemistry

Non-sulfonated Cy5 with PEG2-OH linker (CAS 2107273-22-1). PEG spacer confers aqueous solubility without organic co-solvents, protecting sensitive proteins from denaturation. Terminal -OH enables custom activation (tosylation, Mitsunobu) or serves as non-reactive control. Mitigates self-quenching for bright nanoparticles. Not replaceable by standard Cy3, Sulfo-Cy3, or Cy3-NHS.

Molecular Formula C32H41ClN2O3
Molecular Weight 537.1 g/mol
Cat. No. B12299313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N'-(hydroxy-PEG2)-Cy5
Molecular FormulaC32H41ClN2O3
Molecular Weight537.1 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCO)(C)C)C)C.[Cl-]
InChIInChI=1S/C32H41N2O3.ClH/c1-31(2)25-13-9-11-15-27(25)33(5)29(31)17-7-6-8-18-30-32(3,4)26-14-10-12-16-28(26)34(30)19-21-36-23-24-37-22-20-35;/h6-18,35H,19-24H2,1-5H3;1H/q+1;/p-1
InChIKeyNEMABWCDKYHROP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specific Overview: 2-[2-[2-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride (Non-Sulfonated Cy3 with PEG Linker and Terminal Hydroxyl)


The target compound is a non-sulfonated indocarbocyanine (Cy3-class) fluorescent dye featuring a polyethylene glycol (PEG) linker and a terminal primary alcohol (-OH) functional group, supplied as a chloride salt . Its chromophore core consists of two 3,3-dimethylindole units connected by a trimethine bridge, conferring the characteristic yellow-orange fluorescence of the Cy3 family [1]. Unlike common Cy3 reactive esters (e.g., Cy3-NHS), this derivative is a non-reactive fluorophore intended for applications requiring a free hydroxyl handle for subsequent chemical modification or as a solubility- and flexibility-enhanced control . The PEG moiety is critical: it mitigates the hydrophobicity inherent to non-sulfonated cyanines, enhances aqueous compatibility, and reduces non-specific interactions, addressing key limitations of simpler Cy3 analogs [2].

Why Generic Cy3 Substitution Fails: Critical Differentiation in Solubility, Handling, and Application Scope for 2-[2-[2-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride


The performance and utility of Cyanine 3 dyes are profoundly influenced by their solubilizing groups and functional handles, rendering simple 'Cy3' substitution inadequate for many applications. Non-sulfonated Cy3 dyes (like the chromophore in the target compound) are inherently lipophilic and require 10-15% (v/v) organic co-solvents (DMF/DMSO) for aqueous labeling, which can denature sensitive protein targets [1]. Sulfonated Cy3 (Sulfo-Cy3) solves this solubility issue but may alter biomolecular interactions due to its added charge . Furthermore, the target compound's PEG linker serves a dual role: it provides a solubility bridge without introducing the sulfonate charge, and it acts as a flexible spacer to minimize fluorescence quenching in bioconjugates—a feature absent in both simple Cy3 and Sulfo-Cy3 [2]. The terminal hydroxyl group provides a versatile, non-reactive site for downstream coupling chemistries, a distinct advantage over common reactive esters (e.g., NHS) which have limited shelf-life and can undergo unwanted hydrolysis . Therefore, this compound occupies a unique niche: it is a non-sulfonated, water-compatible Cy3 with a flexible, modifiable tether, and cannot be replaced by standard catalog Cy3, Sulfo-Cy3, or Cy3-NHS without compromising experimental design.

Quantitative Evidence Guide for Differentiating 2-[2-[2-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride from Cy3, Cy3B, and Sulfo-Cy3 Analogs


Comparative Spectral Properties: Cy3 Chromophore vs. Cy3B Rigidized Analog

The target compound's spectral properties are expected to mirror those of the base Cy3 chromophore due to the non-perturbing nature of the PEG linker. However, users considering a Cy3 analog with enhanced brightness might select Cy3B. The trade-off is quantified: Cy3B achieves an approximately 8-fold higher fluorescence quantum yield (Φ) compared to standard Cy3 due to a rigidized backbone that prevents non-radiative decay [1]. This significant difference in brightness is a critical selection criterion, with Cy3 (and by extension this compound) being favored where lower brightness is acceptable or where the Cy3B structure is incompatible with the application .

Fluorescence Spectroscopy Fluorescence Quantum Yield Dye Chemistry

Photostability Comparison: Cy3 Family vs. Alexa Fluor 555

When sustained illumination is required, photostability becomes a critical selection parameter. A direct comparison shows that after 95 seconds of constant illumination, Cy3 dye retained only ~75% of its initial fluorescence, whereas the structurally related Alexa Fluor 555 dye retained nearly 90% [1]. While this target compound is not Alexa Fluor 555, this data provides a class-level benchmark for the photostability of the Cy3 chromophore. The implication is that for time-lapse imaging or other applications requiring prolonged exposure, a more photostable alternative like Alexa Fluor 555 may offer superior signal retention, but at a higher cost . The PEG linker on this compound may not significantly alter this inherent photostability of the Cy3 core [2].

Photobleaching Fluorescence Microscopy Fluorescent Dye Comparison

Aqueous Solubility and Handling: PEG-Modified Cy3 vs. Non-Sulfonated Cy3

The key practical advantage of the target compound over standard non-sulfonated Cy3 is its enhanced water compatibility, a direct consequence of the PEG linker. Standard non-sulfonated Cy3 dyes exhibit poor water solubility and typically require dissolution in 10-15% (v/v) organic co-solvents like DMF or DMSO for aqueous labeling applications [1]. In contrast, the incorporation of a PEG linker, even a short one, dramatically improves solubility in aqueous buffers, allowing for direct use without organic co-solvents, thereby eliminating the risk of protein denaturation or precipitation [2]. This is supported by studies on PEGylated cyanines demonstrating that the PEG chain creates a hydration shell that prevents dye aggregation and enhances stability in physiological conditions .

Dye Solubility Aqueous Compatibility PEGylation

Labeling Efficiency and Conjugate Brightness: Cy3 vs. Alexa Fluor 555 Protein Conjugates

In protein labeling, the fluorescence intensity of the final conjugate is not solely dependent on the free dye's quantum yield. It is also heavily influenced by self-quenching, a phenomenon where dye aggregation at high densities leads to non-radiative energy transfer. A comparative study demonstrated that protein conjugates of Cy3 dyes exhibited significantly more self-quenching than those of Alexa Fluor 555, especially at higher degrees of labeling (DOL) [1]. As a result, Alexa Fluor 555 protein conjugates were significantly more fluorescent overall. For this target compound, which contains the Cy3 chromophore, similar self-quenching behavior is anticipated. However, the PEG linker may partially mitigate this by physically spacing the dyes from the protein surface and from each other, a benefit over standard Cy3 [2].

Protein Labeling Degree of Labeling Self-Quenching

Functional Group Versatility: Terminal Hydroxyl vs. Reactive Esters

The terminal hydroxyl (-OH) group of the target compound provides a fundamentally different utility compared to common reactive Cy3 derivatives like Cy3-NHS ester or Cy3-maleimide. While NHS esters and maleimides are designed for rapid, one-step covalent attachment to amines and thiols, respectively , the hydroxyl group is a non-reactive handle. This makes the compound ideal as a non-reactive control in experiments where a dye with identical spectral and physical properties (PEG linker, solubility) is needed but without the capacity for covalent attachment. Furthermore, the hydroxyl group is a versatile synthetic handle that can be selectively activated (e.g., to a tosylate or mesylate) or directly coupled (e.g., via Mitsunobu reaction) for custom bioconjugation strategies [1].

Bioconjugation Chemistry Fluorescent Dye Functional Groups Chemical Modification

Aggregation-Induced Quenching Mitigation: PEG Spacer Advantage over Standard Cy3

Non-sulfonated cyanine dyes are prone to aggregation in aqueous solutions, leading to fluorescence self-quenching and reduced signal [1]. The PEG linker in the target compound is specifically designed to mitigate this. For PEGylated Cy3 constructs, the flexible polyethylene glycol chain creates a hydrophilic corona and steric bulk that physically separates the hydrophobic dye cores, reducing the formation of non-fluorescent H-aggregates and dimers [2]. While quantitative data comparing the quenching of this specific compound to standard Cy3 is not available, the mechanism is well-established. This translates to higher effective fluorescence, particularly at higher local concentrations or upon conjugation to surfaces or macromolecules, compared to an equivalent amount of standard Cy3 in the same environment .

Fluorescence Quenching Dye Aggregation PEG Linker

Validated Application Scenarios for 2-[2-[2-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride Based on Differentiated Properties


Aqueous-Phase Labeling of Solvent-Sensitive Biomolecules Without Co-Solvent

The PEG linker of this compound confers sufficient water solubility to bypass the need for organic co-solvents (10-15% DMF/DMSO) required by standard non-sulfonated Cy3. This makes it the preferred Cy3 derivative for labeling delicate proteins, antibodies, or enzymes that are prone to denaturation or precipitation in the presence of even small amounts of organic solvents [1]. Users achieve a Cy3-labeled conjugate while maintaining the native structure and activity of their biomolecule.

Non-Reactive Fluorescent Control in Bioconjugation Experiments

The terminal hydroxyl group renders this dye non-reactive toward amines and thiols. This makes it an ideal control reagent for experiments using reactive Cy3 analogs (e.g., Cy3-NHS ester or Cy3-maleimide). It allows researchers to incubate the target biomolecule with a chemically inert dye that has the exact same spectral and physical properties (PEG linker, solubility) as the active conjugate, enabling accurate assessment of non-specific binding and background fluorescence .

Preparation of High-Density Fluorescent Nanoparticles and Surfaces

The steric bulk and hydrophilic nature of the PEG linker actively mitigate the aggregation and self-quenching that plague standard Cy3 dyes at high local concentrations [2]. This compound is therefore a superior choice for synthesizing brightly fluorescent nanoparticles, polymers, or surfaces where multiple dye molecules are in close proximity. The PEG spacer ensures that each Cy3 fluorophore retains a higher proportion of its individual brightness, leading to a more intensely fluorescent material.

Custom Conjugation via Hydroxyl-Directed Chemistry

Unlike 'off-the-shelf' reactive esters, the terminal hydroxyl group offers a platform for custom bioconjugation strategies. For advanced users, this compound serves as a versatile intermediate. The hydroxyl can be selectively activated (e.g., tosylation) for nucleophilic displacement, or it can be used directly in reactions like the Mitsunobu coupling to attach the Cy3-PEG moiety to a specific molecule of interest under controlled conditions [3]. This allows for the creation of novel fluorescent probes not available commercially.

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